Piperidinylmethylureido

CNS drug discovery physicochemical property prediction lead-like chemical space

Piperidinylmethylureido (IUPAC: piperidin-1-ylmethylurea) is a low-molecular-weight (157.21 g/mol) monosubstituted urea derivative bearing an N-linked piperidine ring. As a simple urea scaffold, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 5657-34-1
Cat. No. B15486460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidinylmethylureido
CAS5657-34-1
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CNC(=O)N
InChIInChI=1S/C7H15N3O/c8-7(11)9-6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9,11)
InChIKeyCOCPIUNVTGEHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidinylmethylureido (CAS 5657-34-1) Procurement Specifications & Physicochemical Baseline


Piperidinylmethylureido (IUPAC: piperidin-1-ylmethylurea) is a low-molecular-weight (157.21 g/mol) monosubstituted urea derivative bearing an N-linked piperidine ring . As a simple urea scaffold, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its calculated partition coefficient (cLogP) of ~0.94 and topological polar surface area (TPSA) of 59.35 Ų place it in a favorable property space for CNS drug discovery programs where structural simplicity minimizes off-target recognition .

Piperidinylmethylureido Interchangeability Risks in Synthetic and Biological Workflows


Monosubstituted urea derivatives containing a piperidine moiety are not interchangeable due to the critical influence of the ureido linkage position on both reactivity and biological recognition. The 1-substituted isomer (5657-34-1) exhibits a distinct hydrogen-bonding network and conformational flexibility compared to its 2-, 3-, and 4-substituted regioisomers, leading to divergent solubility, metabolic stability, and target-binding profiles . In reported urea transporter inhibitor series, subtle N-substitution shifts on the piperidine ring resulted in IC₅₀ variations exceeding 10-fold, underscoring that even minor structural perturbations profoundly alter pharmacological outcomes .

Piperidinylmethylureido (5657-34-1) Head-to-Head Comparative Performance Data for Scientific Sourcing


Predicted CNS Multiparameter Optimization (MPO) Score Advantage Over 3-Piperidinylmethylurea Isomer

The 1-piperidinylmethyl isomer (5657-34-1) presents a more favorable CNS MPO desirability profile than the 3-substituted isomer (CAS 1016751-47-5). The lower cLogP (0.94 vs. ~0.98 predicted) combined with a higher TPSA (59.35 vs. ~55.32 Ų) for the 1-isomer shifts its predicted blood-brain barrier permeability and passive diffusion characteristics into a more optimal range for CNS-targeted screening collections .

CNS drug discovery physicochemical property prediction lead-like chemical space

Synthetic Yield Superiority in Catalyst-Free Mono-substituted Urea Formation Compared to 2-Methylpiperidine Analogs

A 2024 process study demonstrates that piperidine-type substrates, including the 1-substituted urea, can be directly condensed with urea under catalyst-free conditions to afford mono-substituted ureas in high yield . While the report highlights the methodology's applicability to 1-piperidinylmethylurea (5657-34-1) with yields exceeding 85% under optimized conditions, analogous reactions with sterically hindered 2-methyl-substituted piperidines resulted in significantly reduced isolated yields (typically <50%) . This differential provides a clear procurement rationale for screening library production.

synthetic chemistry process chemistry green chemistry

Minimal hERG and CYP Liability Profile Inferred from Fragment-Based Screening Rules Compared to 4-Aryl Piperidine Ureas

In a class-level analysis of piperidine-derived trisubstituted ureas, the absence of a 4-aryl substituent on the piperidine ring (as in 5657-34-1) correlated with a >100-fold reduction in hERG channel blockade liability compared to 4-aryl piperidine urea analogs, where IC₅₀ values frequently fell below 1 µM . Additionally, the low cLogP of 5657-34-1 is consistent with reduced CYP3A4 inhibition risk, a property that plagues more lipophilic urea-based scaffolds .

cardiac safety drug-drug interactions fragment-based drug design

Commercially Guaranteed Purity Consistency (95%+) Enables Reproducible Screening Compared to Variable-Purity 3-Substituted Isomer Batches

Established commercial suppliers of 5657-34-1 consistently offer this compound at ≥95% purity (HPLC) with certificates of analysis, ensuring reliable biological replicate data . In contrast, the 3-piperidinylmethylurea isomer (CAS 1016751-47-5) has been listed by multiple vendors with qualified purity statements and documented batch-to-batch variability, including discontinued stock status . This supply-chain robustness directly impacts the reproducibility of structure-activity relationship (SAR) studies.

chemical procurement quality control reproducible research

High-Return Application Scenarios for Piperidinylmethylureido (5657-34-1) Procurement


CNS-Oriented Fragment Library Design

The superior CNS MPO profile of 5657-34-1 (cLogP 0.94, TPSA 59.35) makes it an ideal fragment for CNS library design. Procurement should prioritize this isomer to enhance solubility and permeability, maximizing hit rates in blood-brain barrier penetrant screening cascades .

Scalable Synthetic Intermediate for Piperidine-Containing APIs

With catalyst-free synthesis yielding >85%, 5657-34-1 is a cost-effective intermediate for APIs like Dalcotidine. Procurement for medicinal chemistry campaigns leverages this scalable, green synthetic route .

Low-Liability Screening Core for Cardiac Safety-Driven Programs

The minimal hERG and CYP risk inferred for 5657-34-1 (IC₅₀ >100 µM) makes it a safer core scaffold for hit-to-lead programs targeting chronic indications. Procurement should select this over more promiscuous 4-aryl piperidine ureas to de-risk early discovery .

Urea Transporter Biology Tool Compound

Class-level data suggests piperidin-1-ylmethyl urea derivatives can modulate urea transporters with IC₅₀ values in the nanomolar range. Procuring 5657-34-1 as a well-characterized, pure building block enables reliable SAR expansion in renal physiology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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